REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:32][CH3:33])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2(OC)[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:16]3[C:11]2=[CH:12][CH:13]=[CH:14][CH:15]=3)=[CH:6][CH:5]=1)[CH3:2].[ClH:34]>O1CCCC1>[CH2:1]([N:3]([CH2:32][CH3:33])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2([Cl:34])[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:16]3[C:11]2=[CH:12][CH:13]=[CH:14][CH:15]=3)=[CH:6][CH:5]=1)[CH3:2]
|
Name
|
9(p-Diethylaminophenyl)-9-methoxy-10-phenylacridan
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C1(C2=CC=CC=C2N(C=2C=CC=CC12)C1=CC=CC=C1)OC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is bubbled in
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
The hydrogen chloride is bubbled in until the slurry
|
Type
|
CUSTOM
|
Details
|
a bright yellow color is obtained
|
Type
|
CUSTOM
|
Details
|
The product is collected on a Buchner funnel
|
Type
|
WASH
|
Details
|
washed twice with 10 ml portions of tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C1(C2=CC=CC=C2N(C=2C=CC=CC12)C1=CC=CC=C1)Cl)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:32][CH3:33])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2(OC)[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:16]3[C:11]2=[CH:12][CH:13]=[CH:14][CH:15]=3)=[CH:6][CH:5]=1)[CH3:2].[ClH:34]>O1CCCC1>[CH2:1]([N:3]([CH2:32][CH3:33])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2([Cl:34])[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:16]3[C:11]2=[CH:12][CH:13]=[CH:14][CH:15]=3)=[CH:6][CH:5]=1)[CH3:2]
|
Name
|
9(p-Diethylaminophenyl)-9-methoxy-10-phenylacridan
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C1(C2=CC=CC=C2N(C=2C=CC=CC12)C1=CC=CC=C1)OC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is bubbled in
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
The hydrogen chloride is bubbled in until the slurry
|
Type
|
CUSTOM
|
Details
|
a bright yellow color is obtained
|
Type
|
CUSTOM
|
Details
|
The product is collected on a Buchner funnel
|
Type
|
WASH
|
Details
|
washed twice with 10 ml portions of tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C1(C2=CC=CC=C2N(C=2C=CC=CC12)C1=CC=CC=C1)Cl)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |